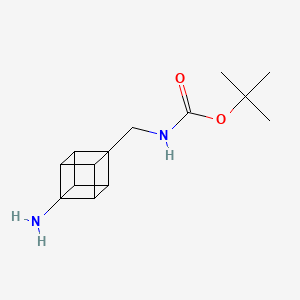

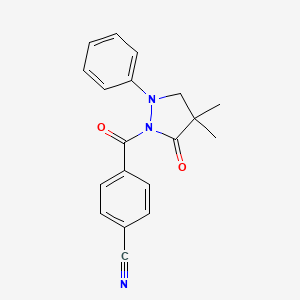

![molecular formula C13H23NO3 B2640807 Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate CAS No. 1099570-32-7](/img/structure/B2640807.png)

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate” is a complex organic compound. Based on its name, it likely contains a bicyclic structure known as azabicyclo[2.2.2]octane, which is a type of nitrogen-containing bicyclic compound .

Synthesis Analysis

While specific synthesis methods for this compound were not found, alkyl orthoesters have been used as valuable substrates in various organic transformations . Also, an organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the azabicyclo[2.2.2]octane moiety. The local conformation of the piperidine ring on the azabicyclo[2.2.2]octane moiety is fixed in the boat form .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, copper-catalyzed C-C coupling reactions have been highlighted as significant advancements in the field of organic chemistry .Wissenschaftliche Forschungsanwendungen

Organocatalysis and Bicyclo[2.2.1]heptane-1-carboxylates

The synthesis of bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction has been achieved using organocatalysis. This method allows rapid access to a diverse range of bicyclo[2.2.1]heptane derivatives from simple starting materials under mild conditions . These compounds serve as privileged structures embedded in various bioactive natural products and drug candidates. Notably, the scaffold provides a basis for asymmetric synthesis and catalysis.

Structural Motifs and SAR Exploration

Bicyclo[2.2.1]heptane-1-carboxylates, due to their unique architecture, are gaining popularity as structural motifs and scaffolds for exploring structure-activity relationships (SAR). Researchers have used them to design bioisosteres and study molecular interactions . These compounds offer exciting possibilities for drug discovery and optimization.

Functionalization via 1,3-Chelation

Recent investigations have revealed that metal t-butoxides exhibit unusual nucleophilic behavior during transesterification reactions. The formation of a tetrahedral intermediate and 1,3-chelation play crucial roles in this process. Tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate serves as an interesting substrate for such studies .

Chiral Auxiliary and Ligand Development

The bicyclo[2.2.1]heptane scaffold has inspired the development of chiral auxiliaries and ligands. Bornanesultam, dibenzyldiene, and diphonane are effective in transition-metal catalysis. These compounds contribute to enantioselective approaches for synthesizing related biologically significant molecules .

Crystallography and Molecular Structure

Single-crystal X-ray diffraction studies have been performed on tert-butyl 3-oxo-oxa-azabicyclo[2.2.2]octane-2-carboxylate. These investigations provide insights into its three-dimensional arrangement and bonding patterns .

Drug Candidates and Beyond

Beyond its role in synthetic chemistry, bicyclo[2.2.1]heptane-1-carboxylates are found in drug candidates like LMV-6015 and AMG 221. Exploring their pharmacological properties and potential therapeutic applications remains an exciting avenue for future research.

Eigenschaften

IUPAC Name |

tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)10(6-9)8-15/h9-11,15H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSFSPONBBCBZQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC1C(C2)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 6-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

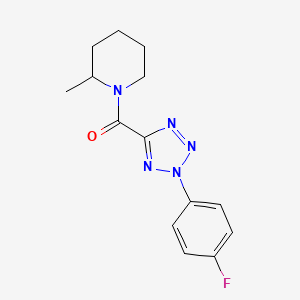

![6-(3,4-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2640725.png)

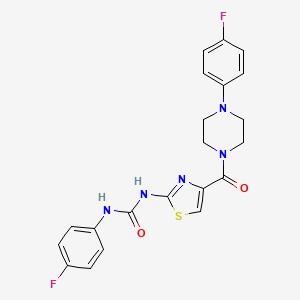

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2640727.png)

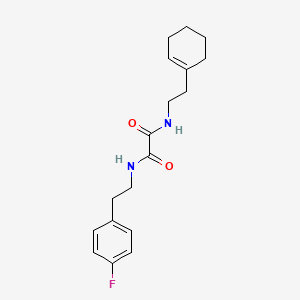

methanol](/img/structure/B2640732.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2640733.png)

![Ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2640734.png)

![2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2640735.png)

![N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2640736.png)

![N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2640738.png)

![N-[(2-Benzylcyclopropyl)methyl]-2-chloroacetamide](/img/structure/B2640740.png)